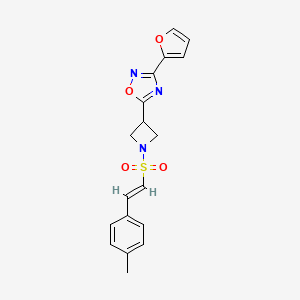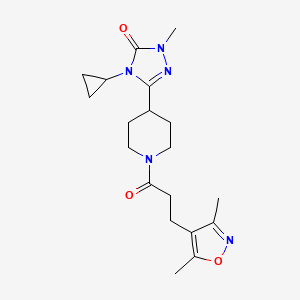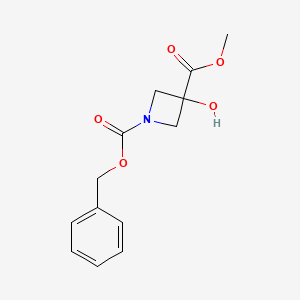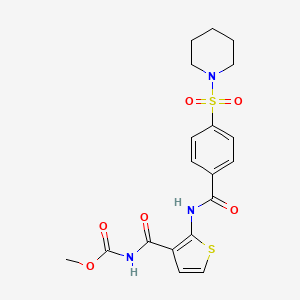
Methyl (2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carbonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carbonyl)carbamate, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a key role in the self-renewal of stem cells. PTC-209 has been shown to have potential therapeutic applications in cancer treatment and regenerative medicine.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “Methyl (2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carbonyl)carbamate” across various fields:
Anticancer Research
Methyl (2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carbonyl)carbamate has shown potential as an anticancer agent. Its structure allows it to interact with specific cancer cell receptors, inhibiting their growth and proliferation. Studies have demonstrated its efficacy in targeting various cancer types, including breast and lung cancers .
Antimicrobial Applications
This compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against a range of bacterial and fungal pathogens, showing promising results in inhibiting their growth. This makes it valuable in the fight against antibiotic-resistant strains .
Anti-inflammatory Agents
Research has indicated that this compound can act as an anti-inflammatory agent. It works by inhibiting the production of pro-inflammatory cytokines, which are responsible for inflammation in various diseases. This property is particularly useful in treating chronic inflammatory conditions such as rheumatoid arthritis .
Neuroprotective Effects
The neuroprotective potential of Methyl (2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carbonyl)carbamate has been explored in several studies. It has been found to protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Research
This compound has applications in cardiovascular research due to its ability to modulate blood pressure and heart rate. It acts on specific receptors in the cardiovascular system, making it a potential therapeutic agent for hypertension and other cardiovascular disorders .
Drug Delivery Systems
Due to its unique chemical structure, this compound is being studied for its potential use in drug delivery systems. It can be used to enhance the solubility and bioavailability of drugs, making them more effective. This application is particularly important in the development of new pharmaceuticals.
These diverse applications highlight the versatility and potential of Methyl (2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carbonyl)carbamate in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
IJMS Future Journal of Pharmaceutical Sciences Springer MDPI IJMS : Future Journal of Pharmaceutical Sciences : Springer : MDPI
Propiedades
IUPAC Name |
methyl N-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S2/c1-28-19(25)21-17(24)15-9-12-29-18(15)20-16(23)13-5-7-14(8-6-13)30(26,27)22-10-3-2-4-11-22/h5-9,12H,2-4,10-11H2,1H3,(H,20,23)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLNUEYHTRRWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carbonyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid](/img/structure/B2536972.png)
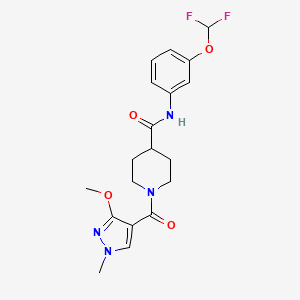
![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2536975.png)
![4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2536976.png)
![1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-(isopropylamino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethanone](/img/structure/B2536977.png)
![N-(4-ethylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B2536978.png)
![2-(benzylthio)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2536985.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2536986.png)
